

# FD-1080: A Comparative Guide for Advanced In Vivo Imaging

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## Compound of Interest

Compound Name: *FD-1080 free acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications and comparative performance of FD-1080, a near-infrared II (NIR-II) fluorophore. It is designed to assist researchers and professionals in drug development in understanding the capabilities of FD-1080 for deep-tissue, high-resolution in vivo imaging.

## Introduction to FD-1080

FD-1080 is a small-molecule heptamethine cyanine dye with both excitation and emission spectra in the NIR-II window (1000-1700 nm).[1][2][3] Specifically, it has an excitation maximum at approximately 1064 nm and an emission maximum at around 1080 nm.[1][4] This characteristic allows for deeper tissue penetration and higher imaging resolution compared to traditional NIR-I fluorophores (700-950 nm) because of reduced photon scattering and lower tissue autofluorescence at these longer wavelengths.[1][2] The structure of FD-1080 includes sulphonic and cyclohexene groups, which enhance its water solubility and stability.[2]

## Applications in Preclinical Research

FD-1080 has demonstrated significant utility in a range of preclinical in vivo imaging applications:

- **High-Resolution Vasculature Imaging:** FD-1080 enables detailed visualization of blood vessels, including those in the hindlimb and abdomen, with high signal-to-background ratios.

[1][4]

- Deep-Tissue Brain Imaging: One of the key advantages of FD-1080 is its ability to penetrate the skull and skin, allowing for non-invasive, high-resolution imaging of cerebral vasculature.

[1][5]

- Dynamic Respiratory Monitoring: The dye can be used to quantify respiratory rates by dynamically imaging the craniocaudal motion of the liver in both awake and anesthetized mice.[1][4]
- Liposome-Based Drug Delivery: FD-1080 can be incorporated into liposomes as a fluorescent marker for tracking drug delivery systems.[1]

## Performance Comparison

The performance of FD-1080 has been primarily compared with the widely used NIR-I dye, Indocyanine Green (ICG). Additionally, data for other emerging NIR-II dyes are included for a broader perspective.

## Quantitative Performance Data

Property	FD-1080	Indocyanine Green (ICG)	Other NIR-II Dyes (e.g., 5H5, LZ-1105)
Excitation Wavelength (nm)	~1064[1][4]	~780-805	5H5: >1000, LZ-1105: 1041[4]
Emission Wavelength (nm)	~1080[1][4]	~810-830	5H5: 1125, LZ-1105: 1105[4]
Quantum Yield	0.31% (in ethanol), 5.94% (with FBS)[1][2] [4]	Low	5H5: 2.6%[4]
Photostability	Superior to ICG[4][6]	Moderate	LZ-1105: Better than ICG
Tissue Penetration Depth	Deeper than NIR-I dyes[4]	Less than NIR-II dyes	5H5: Deeper than NIR-I, LZ-1105: Up to 6mm
Imaging Resolution (FWHM)	Hindlimb: 0.47 mm, Brain: 0.65 mm (at 1064 nm excitation)[4] [6]	Brain: 1.43 mm (at 808 nm excitation)[6]	N/A
Signal-to-Background Ratio (SBR)	Hindlimb: 4.32 (at 1064 nm excitation)[4] [6]	Lower than FD-1080[4]	N/A

## Experimental Protocols

Detailed methodologies for key experiments using FD-1080 are provided below.

### In Vitro Cell Staining Protocol

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of FD-1080 in DMSO. It is recommended to aliquot and store at -20°C or -80°C in the dark.[7]
- **Working Solution Preparation:** Dilute the stock solution with phosphate-buffered saline (PBS) to a working concentration of 2-10 µM.[7]

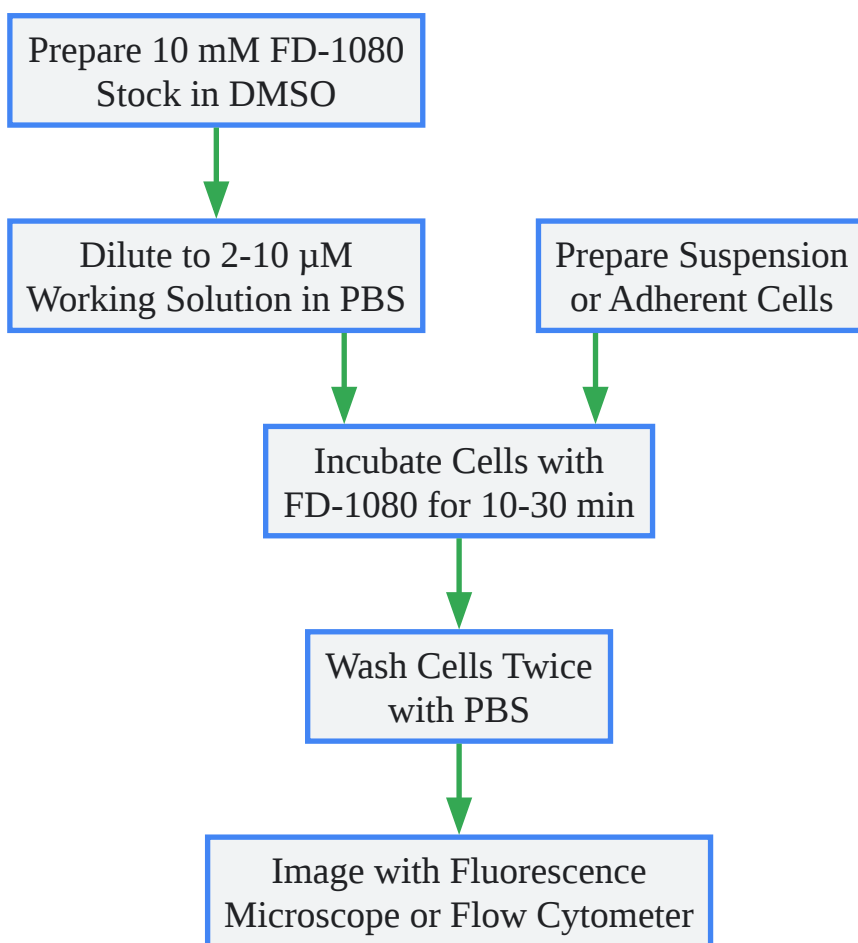
- Cell Preparation:
  - For suspension cells, centrifuge to collect, wash twice with PBS.[\[7\]](#)
  - For adherent cells, discard the culture medium, treat with trypsin to detach, centrifuge, and wash twice with PBS.[\[7\]](#)
- Staining: Add 1 mL of the FD-1080 working solution to the cells and incubate for 10-30 minutes at room temperature.[\[7\]](#)
- Washing: Centrifuge the cells, discard the supernatant, and wash twice with PBS.[\[7\]](#)
- Imaging: Resuspend the cells in PBS or serum-free medium for analysis using a fluorescence microscope or flow cytometer equipped for NIR-II detection.[\[7\]](#)

## In Vivo Animal Imaging Protocol (Mouse Model)

- Probe Preparation: For vascular imaging, FD-1080 can be encapsulated with fetal bovine serum (FBS) to form an FD-1080-FBS complex, which enhances its quantum yield.[\[4\]](#)
- Animal Preparation: Anesthetize the mouse according to approved institutional protocols.
- Administration: Administer the FD-1080 solution or FD-1080-FBS complex via intravenous (tail vein) injection. A typical dose is 200  $\mu$ L of an 80  $\mu$ M working solution.[\[7\]](#)
- Imaging:
  - Commence imaging 10-20 minutes post-injection.[\[7\]](#)
  - Use an in vivo imaging system equipped with a laser for excitation at  $\sim$ 1064 nm and a detector sensitive to the NIR-II range ( $>1000$  nm).
  - For brain imaging, position the animal to allow for dorsal imaging of the head.
  - For vasculature imaging of the hindlimb, immobilize the limb for clear image acquisition.

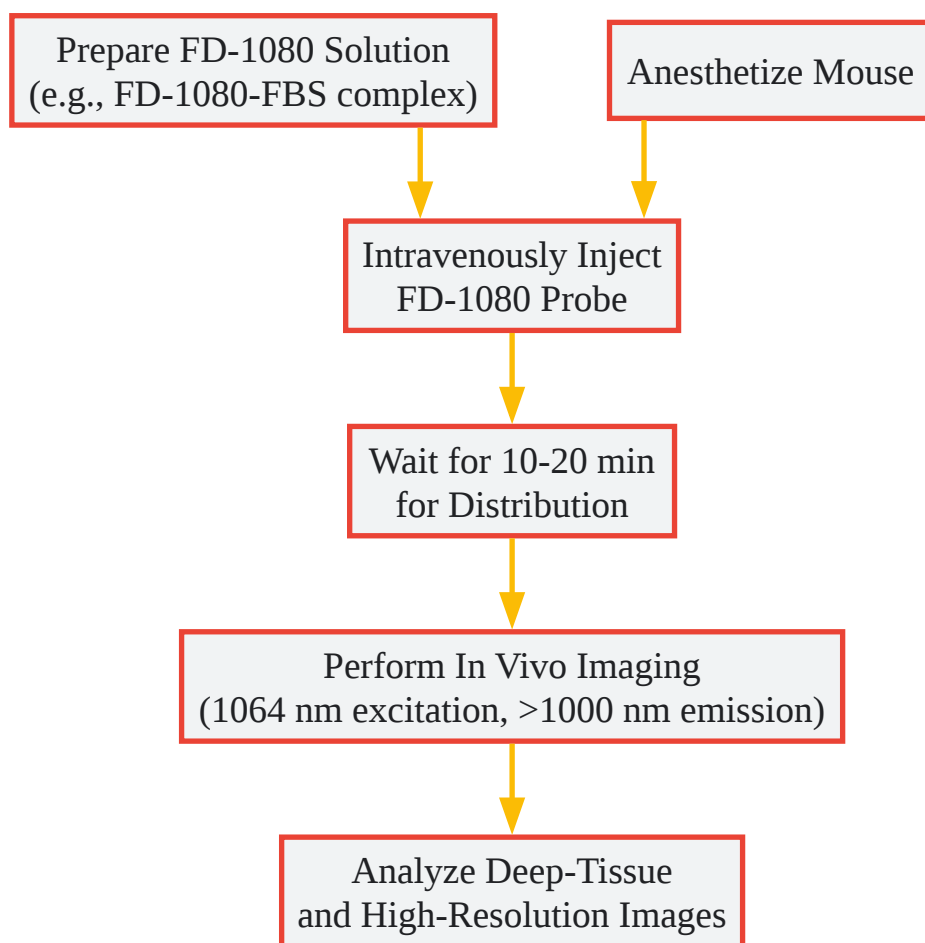
## Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for using FD-1080.



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In Vitro Cell Staining Workflow with FD-1080.



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In Vivo Animal Imaging Workflow with FD-1080.

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